Cas no 299-74-1 (1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI))
299-74-1 structure
Product Name:1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI)
Numero CAS:299-74-1
MF:C6H14O8S2
MW:278.300560474396
CID:289072
PubChem ID:95839
Update Time:2025-04-19
1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI)
- [(2R,3R)-2,3-dihydroxy-4-methylsulfonyloxybutyl] methanesulfonate
- (2S,3S)-2,3-dihydroxybutane-1,4-diyl-dimethanesulfonate
- 1,4-Bis mesyl ester of D-threitol
- AC1L3V7H
- AC1Q6XW0
- AR-1L6837
- CB 40065
- L-threitol 1,4-bis(methanesulfonate)
- L-threitol 1,4-bismethane sulfonate
- L-threitol-1,4-bic-methanesulfonate
- NSC98767
- Threitol 1,4-bis(methanesulfonate)
- Treosulfan
- treosulphan
- NSC 39068
- 1,4-Bis-O-(methylsulfonyl)threitol
- (2R,3R)-2,3-dihydroxybutane-1,4-diyl dimethanesulfonate
- 1,4-Di-O-methanesulfonyl-D-threitol
- 1,2,3,4-Butanetetrol, 1,4-dimethanesulfonate, (R-(R*,R*))-
- 1947-62-2
- (2R,3R)-1,4-BIS(MESYLOXY)BUTANE-2,3-DIOL
- NSC 39069;Treosulphan
- NSC-98767
- D-Threitol-1,4-bis(methanesulfonate)
- D-Threitol, 1,4-bis(methanesulfonate)
- DTXSID601044201
- r-threitol 1,4-bismethanesulfonate
- DTXSID101044220
- 299-74-1
- MFCD02258964
- SCHEMBL8466701
- 21106-06-9
- D-Threitol 1,4-bis(methanesulfonate)
- YCPOZVAOBBQLRI-PHDIDXHHSA-N
-
- Inchi: 1S/C6H14O8S2/c1-15(9,10)13-3-5(7)6(8)4-14-16(2,11)12/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1
- Chiave InChI: YCPOZVAOBBQLRI-PHDIDXHHSA-N
- Sorrisi: S(C)(=O)(=O)OC[C@H]([C@@H](COS(C)(=O)=O)O)O
Proprietà calcolate
- Massa esatta: 278.01302
- Massa monoisotopica: 278.013
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 16
- Conta legami ruotabili: 7
- Complessità: 345
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 144A^2
- XLogP3: -2.2
Proprietà sperimentali
- Densità: 1.562
- Punto di fusione: 216 °F (NTP, 1992)
- Punto di ebollizione: 607°Cat760mmHg
- Punto di infiammabilità: 320.9°C
- Indice di rifrazione: 1.518
- PSA: 127.2
- LogP: -0.17780
1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI) Letteratura correlata
-
Vnira R. Akhmetova,Nail S. Akhmadiev,Marat F. Abdullin,Lilya U. Dzhemileva,Vladimir A. D'yakonov RSC Adv. 2020 10 15116
-
Tetyana Kobets,Michael J. Iatropoulos,Gary M. Williams Toxicol. Res. 2019 8 123
-
Asmita Biswas,Ragavi Rajasekaran,Baisakhee Saha,Krishna Dixit,Pravin Vasudeo Vaidya,Atul Kumar Ojha,Santanu Dhara Biomater. Sci. 2023 11 4789
299-74-1 (1,2,3,4-Butanetetrol,1,4-dimethanesulfonate, (R*,R*)- (9CI)) Prodotti correlati
- 299-75-2(Treosulfan)
- 108963-16-2(1,2,4-Tris(methanesulfonyloxy)butane)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti